![molecular formula C11H11N3O B1349333 4-(4-Methoxyphenyl)pyrimidin-2-amine CAS No. 99844-02-7](/img/structure/B1349333.png)
4-(4-Methoxyphenyl)pyrimidin-2-amine
Overview
Description
“4-(4-Methoxyphenyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 99844-02-7 . It has a molecular weight of 201.23 . The compound appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “4-(4-Methoxyphenyl)pyrimidin-2-amine” is 1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) .
Physical And Chemical Properties Analysis
It is stored in a refrigerator and shipped at room temperature . The physical form of the compound is a white to yellow powder or crystals .
Scientific Research Applications
Inhibition of Aurora Kinase A
This compound has been used in the design and synthesis of derivatives for the inhibition of Aurora kinase A . Aurora kinase A is a protein that plays a critical role in cell division, and its inhibition can lead to the prevention of cancer cell proliferation . The compound was found to reduce the clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .
Tubulin Polymerization Inhibitors
The compound has been used in the design, synthesis, and biological evaluation of novel 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines as tubulin polymerization inhibitors . Tubulin polymerization is a critical process in cell division, and its inhibition can lead to the prevention of cancer cell proliferation . The compound was found to inhibit tubulin polymerization, induce cell cycle arrest at the G2/M phase, and trigger cell apoptosis in MCF-7 cell line .
Inhibition of Dihydrofolate Reductase (DHFR)
Although not directly mentioned in the search results, it’s worth noting that similar compounds have been found to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in DNA synthesis and cell growth, and its inhibition can lead to the prevention of cancer cell proliferation .
Antiviral Activity
Compounds containing similar structures have shown relatively higher antiviral activity against Newcastle disease virus . Further modification of these compounds could potentially lead to the development of effective antiviral therapeutics .
Mechanism of Action
Target of Action
The primary targets of 4-(4-Methoxyphenyl)pyrimidin-2-amine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . It also shows inhibitory effects against Aurora kinase A (AURKA), a protein that plays a crucial role in cell division .
Mode of Action
4-(4-Methoxyphenyl)pyrimidin-2-amine interacts with its targets by inhibiting their expression and activities . In the case of AURKA, it selectively inhibits its activity, leading to reduced phosphorylation of AURKA at Thr283 .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation and cell division. By inhibiting the inflammatory mediators, it can potentially downregulate the inflammatory response . In terms of cell division, the inhibition of AURKA disrupts the normal cell cycle, particularly affecting the transition from the G2 phase to the M phase .
Pharmacokinetics
Its degree of lipophilicity, which is the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
The inhibition of inflammatory mediators by 4-(4-Methoxyphenyl)pyrimidin-2-amine can lead to potent anti-inflammatory effects . In terms of its anticancer properties, it reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in certain cancer cells .
Action Environment
The action, efficacy, and stability of 4-(4-Methoxyphenyl)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . Furthermore, its efficacy can be affected by the presence of other substances in the environment, such as other drugs or biochemical compounds.
Safety and Hazards
properties
IUPAC Name |
4-(4-methoxyphenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSMJZASRNAUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370693 | |
Record name | 4-(4-methoxyphenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)pyrimidin-2-amine | |
CAS RN |
99844-02-7 | |
Record name | 4-(4-methoxyphenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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